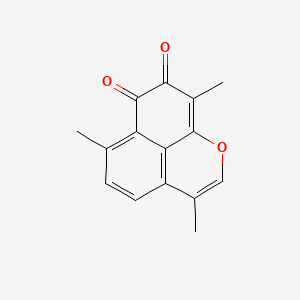

Mansonone F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mansonone F inhibits topoisomerase II. It has cytotoxic and topo inhibitory potencies.

Scientific Research Applications

Antibacterial Applications

Mansonone F exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound, such as IG1, show strong activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA strains . The mechanisms of action proposed include the generation of cytotoxic superoxide radicals and the modification of growth-related enzymes through interactions with nucleophiles .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.5 - 2 | |

| IG1 | MRSA | 0.5 - 2 | |

| C6 Analog | Gram-positive bacteria | < Vancomycin |

The limited availability of this compound in nature has led to the development of synthetic analogs, which aim to enhance its bioactivity while overcoming the challenges associated with its extraction and synthesis .

Anticancer Applications

This compound and its derivatives have shown promising results in cancer research, particularly due to their cytotoxic effects on various human tumor cell lines. Studies have demonstrated that specific substitutions in the structure of this compound can significantly enhance its anti-proliferative activity.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 9.77 | |

| 6a | Various | 2.31 - 20.25 | |

| Etoposide | Various | Control |

The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the this compound molecule can lead to varying degrees of cytotoxicity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanistic Insights

The precise mechanisms by which this compound exerts its antibacterial and anticancer effects are still under investigation. For antibacterial applications, it is suggested that the compound may disrupt bacterial cell function through oxidative stress mechanisms . In anticancer applications, the inhibition of topoisomerase II has been identified as a critical pathway for its cytotoxic effects, with some derivatives exhibiting up to twenty times greater activity compared to established drugs like Etoposide .

Future Directions and Challenges

Despite the promising applications of this compound, challenges remain regarding its low natural abundance and complex synthesis pathways. Ongoing research aims to develop more efficient synthetic routes for producing this compound analogs with enhanced bioactivity and lower production costs .

Q & A

Q. Basic: What experimental models are commonly used to evaluate the cytotoxicity of Mansonone F and its derivatives?

Answer: this compound derivatives are typically screened using in vitro cytotoxicity assays against human cancer cell lines. For example:

- Standard assays : MTT or SRB assays to determine IC50 values (half-maximal inhibitory concentration) across cell lines such as LNCaP (prostate cancer) and others .

- Key considerations : Use charcoal-stripped serum (CSS) to eliminate hormone interference in androgen-sensitive cell lines .

- Data validation : Triplicate experiments with SEM (standard error of the mean) to ensure reproducibility .

Q. Advanced: How can researchers resolve contradictions in reported IC50 values of this compound derivatives across studies?

Answer: Contradictions often arise from variations in experimental design. Methodological steps include:

- Controlled variables : Standardize serum conditions (e.g., CSS vs. normal serum), cell passage numbers, and incubation times .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., this compound derivative 6e in Table 1 below) .

- Statistical rigor : Apply ANOVA or t-tests to compare datasets and identify outliers .

Table 1 : IC50 Values of this compound Derivative 6e in LNCaP Cells

| Cell Line | IC50 (μM) | SEM |

|---|---|---|

| LNCaP-AKR1C3 | 12.3 | ±1.2 |

| LNCaP (control) | 18.7 | ±1.5 |

Q. Basic: What are the established synthetic routes for this compound analogs?

Answer: The oxaphenalene skeleton of this compound derivatives is synthesized via:

- Ru(II)-catalyzed C–H functionalization : Enables rapid construction of the core structure .

- Key reagents : Piperidin-4-ylcarbonyl and thiosemicarbazone moieties for functionalization .

Q. Advanced: How can researchers optimize synthetic yields for novel this compound analogs?

Answer: Advanced strategies include:

- Scale-up flexibility : Adjust Ru(II) catalyst loading (0.5–2 mol%) to balance cost and efficiency .

- Spectral validation : Use NMR and HRMS to confirm structural integrity, especially for sterically hindered derivatives .

- Parallel synthesis : Generate diverse analogs by varying substituents at the C4 and C8 positions .

Q. Basic: What molecular targets of this compound are implicated in anticancer activity?

Answer: Known targets include:

- Topoisomerase inhibition : Disruption of DNA replication via intercalation or catalytic inhibition .

- Androgen receptor (AR) modulation : Suppression of AR signaling in prostate cancer models .

Q. Advanced: How can molecular docking studies improve the design of this compound derivatives?

Answer: Methodological steps:

- Target selection : Prioritize proteins with resolved crystal structures (e.g., AKR1C3 or topoisomerase II) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities .

- Validation : Compare docking scores with experimental IC50 values to refine pharmacophore models .

Q. Basic: What in vivo models are suitable for validating this compound efficacy?

Answer: Common models include:

- Xenograft mice : Implanted with LNCaP or other cancer cell lines .

- Dosage protocols : Intraperitoneal administration at 10–50 mg/kg, monitored via tumor volume and biomarkers (e.g., PSA) .

Q. Advanced: How do researchers address discrepancies between in vitro and in vivo results?

Answer: Strategies involve:

- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and metabolite formation .

- Tumor microenvironment analysis : Evaluate hypoxia, stromal interactions, and immune infiltration .

Q. Basic: What frameworks guide hypothesis-driven research on this compound?

Answer: Use FINER criteria:

- Feasible : Align with lab resources (e.g., synthetic chemistry capacity) .

- Novel : Explore understudied targets (e.g., AKR1C3 in hormone-refractory cancers) .

Q. Advanced: How can the PICO framework structure a study on this compound combination therapies?

Answer :

- Population : LNCaP-AKR1C3 cells (androgen-resistant subset) .

- Intervention : this compound + antiandrogen (e.g., enzalutamide).

- Comparison : Monotherapy vs. combination.

- Outcome : Synergistic reduction in PSA levels .

Q. Basic: How do researchers balance this compound’s antioxidant and cytotoxic properties?

Answer :

- Dose-dependent assays : Test at concentrations from 1–100 μM to identify therapeutic windows .

- ROS quantification : Use DCFDA probes to measure reactive oxygen species (ROS) modulation .

Q. Advanced: What mechanisms explain this compound’s dual pro-oxidant and antioxidant effects?

Answer :

- Redox cycling : Quinone moieties generate ROS at high doses but scavenge radicals at low doses .

- Nrf2 pathway activation : Upregulation of antioxidant genes (e.g., HO-1) in non-malignant cells .

Properties

CAS No. |

5090-88-0 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione |

InChI |

InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3 |

InChI Key |

WSRLWSPFIOAYST-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |

Canonical SMILES |

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |

Appearance |

Solid powder |

Key on ui other cas no. |

5090-88-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 113136; NSC-113136; NSC113136; Mansonone F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.